4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Overview
Description
“4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone” is a chemical compound with the empirical formula C54H84N2O4Br2 . It is also known as “2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic acid N,N′-bis(2-octyldodecyl) bisimide” and has a molecular weight of 985.06 . It appears as a solid .
Molecular Structure Analysis
The InChI key for this compound is NWRUYRQLNMLUMB-UHFFFAOYSA-N . This key can be used to retrieve more information about the compound’s molecular structure from various chemical databases.Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 985.06 . The compound’s empirical formula is C54H84N2O4Br2 . The InChI key, which can be used to retrieve more information about the compound’s structure, is NWRUYRQLNMLUMB-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Sensing Behavior
- Naphthalenediimide Derivatives Synthesis : In the synthesis of larger conjugated molecules, a study encountered an unexpected by-product in the process of constructing 4,5,9,10-tetraamino-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone. This led to the development of novel compounds with unique sensing behavior, especially for anions like fluoride ions (Gu, Wang, Liu, Nie, Ganguly, Li, & Zhang, 2016).
Photovoltaic and Optoelectronic Applications
- Conjugated Polymers for Electronics : Research has shown the potential of naphthalene-diimide-based polymers in electronic applications. For instance, a study explored nonstoichiometric Stille coupling polycondensation to synthesize π-conjugated polymers, indicating potential for n-type electronic devices (Goto, Ando, Ueda, & Higashihara, 2015).
- Two-Photon Absorbing Chromophores : Modification of naphthalene diimide derivatives has been shown to enhance their two-photon absorption properties, expanding their potential use in advanced optoelectronic applications (Lin, Velusamy, Chou, Lin, & Chou, 2010).
Organic Solar Cells and Photovoltaics
- Electron-Accepting Chromophores : Novel compounds based on fluorene and naphthalenediimide have been developed, demonstrating significant potential in solution-processable bulk-heterojunction devices, indicative of applications in organic solar cells (Gupta et al., 2015).
- Organic Semiconductor Electrode for CO2 Capture : A naphthalene bisimide derivative has been tailored for the electrochemical capture and release of CO2 in aqueous electrolytes, suggesting applications in carbon capture technologies (Apaydin et al., 2017).
Biomedical Applications
- Pancreatic Ductal Adenocarcinoma Treatment : A trisubstituted naphthalene diimide compound has shown promise in the treatment of pancreatic ductal adenocarcinoma by targeting cancer genes. This represents a novel approach to cancer treatment (Marchetti et al., 2018).
Properties
IUPAC Name |
2,9-dibromo-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84Br2N2O4/c1-5-9-13-17-21-23-27-31-35-41(33-29-25-19-15-11-7-3)39-57-51(59)43-37-46(56)50-48-44(38-45(55)49(47(43)48)53(57)61)52(60)58(54(50)62)40-42(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-38,41-42H,5-36,39-40H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRUYRQLNMLUMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)Br)C1=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84Br2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732312 | |
Record name | 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
985.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100243-35-3 | |
Record name | 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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